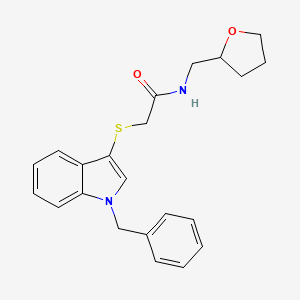

2-(1-benzylindol-3-yl)sulfanyl-N-(oxolan-2-ylmethyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Indole derivatives, such as the one you mentioned, are a class of compounds that have a wide range of biological activities . They are often used in the development of new drugs .

Synthesis Analysis

The synthesis of indole derivatives often involves several steps, including esterification, reaction with hydrazine hydrate, and reaction with arylsulfonyl chlorides .Molecular Structure Analysis

The molecular structure of indole derivatives can be determined using various spectroscopic techniques, including 1H-NMR, 13C-NMR, and IR .Physical And Chemical Properties Analysis

The physical and chemical properties of indole derivatives, such as their molecular weight and formula, can be determined using various analytical techniques.Wissenschaftliche Forschungsanwendungen

Crystal Structure Analysis

Research on compounds with similar sulfanyl acetamide structures demonstrates the importance of crystal structure analysis in understanding molecular conformations and interactions. For example, studies on various 2-[(diaminopyrimidin-2-yl)sulfanyl]acetamides reveal that these molecules exhibit folded conformations, which are crucial for their biological activity and interaction with other molecules. The inclination angles between pyrimidine and benzene rings suggest potential for specific molecular targeting or interaction mechanisms (S. Subasri et al., 2017; S. Subasri et al., 2016).

Anticancer Activity

The synthesis and evaluation of derivatives similar to 2-(1-benzylindol-3-yl)sulfanyl-N-(oxolan-2-ylmethyl)acetamide have demonstrated significant anticancer activity. Compounds like 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamides show potent and selective cytotoxic effects against leukemia cell lines. This suggests a potential pathway for the development of new anticancer agents using similar structural frameworks (V. Horishny et al., 2021).

Intramolecular Cyclization

The ability of sulfanyl acetamide derivatives to undergo intramolecular cyclization, forming complex heterocyclic compounds, underscores the versatility of these molecules in synthesizing new chemical entities. Such reactions can lead to the formation of compounds with various biological activities, opening up avenues for the development of novel therapeutic agents (O. A. Savchenko et al., 2020).

Solid Phase Synthesis

The utilization of sulfur-linked resin for the solid-phase synthesis of oxindoles demonstrates the practical applications of similar sulfanyl acetamides in facilitating efficient chemical synthesis. This approach enables the traceless cleavage of heterocyclic products, highlighting the compound's utility in streamlined synthetic processes (Laura A McAllister et al., 2003).

Antimicrobial Activity

Compounds incorporating the sulfanyl acetamide moiety have been investigated for their antimicrobial properties. Synthesis and testing of various derivatives indicate significant activity against a range of microbial species. This suggests the potential for developing new antimicrobial agents based on the structural features of sulfanyl acetamides (A. Rehman et al., 2016).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(1-benzylindol-3-yl)sulfanyl-N-(oxolan-2-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O2S/c25-22(23-13-18-9-6-12-26-18)16-27-21-15-24(14-17-7-2-1-3-8-17)20-11-5-4-10-19(20)21/h1-5,7-8,10-11,15,18H,6,9,12-14,16H2,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMLXAKAJEKPKEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-benzylindol-3-yl)sulfanyl-N-(oxolan-2-ylmethyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(2,4-dimethylphenyl)pyrrolidin-2-one](/img/structure/B2937588.png)

![2-Amino-2-[3-(2-methoxyethyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2937592.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,4-dimethoxybenzamide hydrochloride](/img/structure/B2937594.png)

![4,5-dichloro-1-{2-[(4-fluorophenyl)sulphonyl]ethyl}-1H-imidazole](/img/structure/B2937601.png)

![(E)-2-cyano-3-[3-ethoxy-4-[2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy]phenyl]-N-(2-methylcyclohexyl)prop-2-enamide](/img/structure/B2937602.png)

![ethyl 2-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2937606.png)

![Methyl 4-(((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)methyl)benzoate](/img/structure/B2937611.png)